molecular formula C12H19NO B496164 4-(4-Ethoxyphenyl)butan-1-amine CAS No. 869942-62-1

4-(4-Ethoxyphenyl)butan-1-amine

Cat. No.: B496164
CAS No.: 869942-62-1
M. Wt: 193.28g/mol
InChI Key: MBSKUJLYIMXZBH-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)butan-1-amine is an organic compound that belongs to the class of amines It consists of a butan-1-amine backbone with a 4-ethoxyphenyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Ethoxyphenyl)butan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, this compound can be prepared by reacting 4-(4-ethoxyphenyl)butan-1-ol with ammonia or an amine under suitable conditions .

Another method involves the reduction of nitriles, amides, or nitro compounds. For example, the reduction of 4-(4-ethoxyphenyl)butanenitrile using lithium aluminum hydride (LiAlH4) can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-(4-Ethoxyphenyl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutan-1-amine: Similar structure but lacks the ethoxy group.

    4-Methoxyphenylbutan-1-amine: Contains a methoxy group instead of an ethoxy group.

    4-(4-Methoxyphenyl)butan-1-amine: Similar structure with a methoxy group on the phenyl ring.

Uniqueness

4-(4-Ethoxyphenyl)butan-1-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can affect its solubility, interaction with biological targets, and overall pharmacokinetic properties.

Properties

IUPAC Name

4-(4-ethoxyphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-14-12-8-6-11(7-9-12)5-3-4-10-13/h6-9H,2-5,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRHFXYCAWVNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442711
Record name 4-(4-ethoxyphenyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-62-1
Record name 4-(4-ethoxyphenyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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